molecular formula C9H14O4S2 B14638803 2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone CAS No. 55789-54-3

2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone

Katalognummer: B14638803
CAS-Nummer: 55789-54-3
Molekulargewicht: 250.3 g/mol
InChI-Schlüssel: HMCZBGUXJAJMBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone is a complex organic compound with a unique structure that includes multiple rings and sulfur atoms

Vorbereitungsmethoden

The synthesis of 2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the compound. Industrial production methods may vary, but they typically involve large-scale reactions with optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biological molecules. In medicine, researchers may explore its potential therapeutic effects. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone involves its interaction with specific molecular targets. These interactions can lead to various effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone can be compared to similar compounds such as naphthalene derivatives and other sulfur-containing heterocycles. Its unique structure, which includes multiple rings and sulfur atoms, sets it apart from other compounds. Similar compounds include naphthalene, cadina-1(10),4-diene, and 2H-2,4a-methanonaphthalen-8(5H)-one .

Eigenschaften

CAS-Nummer

55789-54-3

Molekularformel

C9H14O4S2

Molekulargewicht

250.3 g/mol

IUPAC-Name

3-methyl-2,3,5,6,7,8-hexahydro-1λ6,4λ6-benzodithiine 1,1,4,4-tetraoxide

InChI

InChI=1S/C9H14O4S2/c1-7-6-14(10,11)8-4-2-3-5-9(8)15(7,12)13/h7H,2-6H2,1H3

InChI-Schlüssel

HMCZBGUXJAJMBC-UHFFFAOYSA-N

Kanonische SMILES

CC1CS(=O)(=O)C2=C(S1(=O)=O)CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.